Antazoline Sulfate

Description

The exact mass of the compound Antazoline Sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Antazoline Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antazoline Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

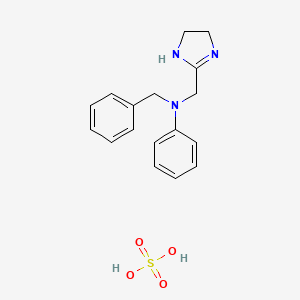

IUPAC Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.H2O4S/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOSJBSLQYMGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179096 | |

| Record name | Antazoline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84803-70-3, 24359-81-7 | |

| Record name | 1H-Imidazole-2-methanamine, 4,5-dihydro-N-phenyl-N-(phenylmethyl)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antazoline sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024359817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antazoline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antazoline sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTAZOLINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T74I07212 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Choreography: Antazoline Sulfate's Mechanism of Action at the Histamine H1 Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Antazoline, a first-generation antihistamine, has long been a therapeutic staple for allergic conditions.[1] This technical guide delves into the core molecular mechanism of antazoline sulfate's action on the histamine H1 receptor (H1R), moving beyond a simple antagonist label to explore its more nuanced role as an inverse agonist. We will dissect the intricate signaling cascade of the H1 receptor, detail the pharmacodynamics of antazoline's interaction, and provide field-proven experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this classic antihistamine's function at its primary therapeutic target.

The Histamine H1 Receptor: A Key Player in Allergic Inflammation

The histamine H1 receptor is a Class A G-protein coupled receptor (GPCR) integral to the pathophysiology of allergic and inflammatory responses.[2] Activation of the H1R by its endogenous ligand, histamine, triggers a cascade of physiological effects, including vasodilation, increased vascular permeability, and bronchoconstriction, which manifest as the classic symptoms of allergy.[3] The H1R is coupled to the Gq/11 family of G-proteins.[4] Upon histamine binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[6] This rise in intracellular calcium is a critical signaling event that mediates many of the downstream cellular responses to histamine.[4]

A crucial characteristic of the H1 receptor is its constitutive activity.[7] This means that a significant portion of the H1R population can adopt an active conformation and signal through the Gq/PLC pathway even in the absence of histamine.[7] This basal signaling contributes to the underlying inflammatory tone in certain pathological conditions.

Caption: Antazoline's Inverse Agonist Mechanism at the H1 Receptor.

Pharmacodynamic Characterization of Antazoline Sulfate

The interaction of antazoline with the H1 receptor can be quantified through various in vitro assays. The key parameters for characterizing this interaction are the binding affinity (Ki) and the functional potency (IC50 or EC50).

Binding Affinity (Ki)

The binding affinity of antazoline for the H1 receptor is a measure of how tightly it binds to the receptor. It is typically determined through competitive radioligand binding assays. While a precise Ki value for antazoline sulfate is not consistently reported across the literature, comparative studies with other first-generation antihistamines provide context for its affinity.

| Compound | Receptor Affinity (Relative) |

| Antazoline | Moderate |

Functional Potency (IC50/EC50)

The functional potency of antazoline is its ability to inhibit the H1 receptor-mediated signaling in a cellular context. This is often measured using a calcium flux assay, which quantifies the increase in intracellular calcium upon histamine stimulation. The IC50 value represents the concentration of antazoline required to inhibit 50% of the maximal response to histamine.

Experimental Protocols for Characterizing Antazoline Sulfate

The following are detailed protocols for the in vitro characterization of antazoline sulfate's interaction with the H1 receptor.

Protocol 1: H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of antazoline sulfate for the human H1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human H1 receptor to confluence.

-

Harvest the cells and homogenize them in an ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable H1 receptor radioligand (e.g., [3H]-mepyramine) to each well.

-

Add increasing concentrations of unlabeled antazoline sulfate to the wells.

-

To determine non-specific binding, add a high concentration of a known H1 antagonist (e.g., 10 µM mianserin) to a set of wells.

-

To determine total binding, add only the radioligand and assay buffer to a set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the antazoline sulfate concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Radioligand Binding Assay to Determine Ki.

Protocol 2: H1 Receptor Calcium Flux Assay

Objective: To determine the functional potency (IC50) of antazoline sulfate in inhibiting histamine-induced calcium mobilization.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells) in a black, clear-bottom 96-well plate and grow to confluence.

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer for a specified time at 37°C.

-

Wash the cells with the assay buffer to remove any excess dye.

-

-

Functional Assay:

-

Prepare serial dilutions of antazoline sulfate.

-

Pre-incubate the cells with the different concentrations of antazoline sulfate or vehicle control for a defined period.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading.

-

Add a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) to all wells simultaneously.

-

Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle-treated control (100% response) and a no-histamine control (0% response).

-

Plot the percentage of inhibition as a function of the logarithm of the antazoline sulfate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

Antazoline sulfate's mechanism of action at the histamine H1 receptor is a classic example of inverse agonism. [8]By preferentially binding to and stabilizing the inactive state of the receptor, it not only blocks the effects of histamine but also reduces the receptor's constitutive activity. [7]This dual action provides a robust and effective means of mitigating the symptoms of allergic inflammation. The experimental protocols detailed in this guide provide a framework for the precise in vitro characterization of antazoline and other H1 receptor ligands, enabling further research and development in the field of allergy and immunology. A thorough understanding of this molecular choreography is essential for the rational design of new and improved antihistaminic therapies.

References

-

Antazoline. PubChem. (n.d.). Retrieved from [Link]

-

Antazoline. Drug Central. (n.d.). Retrieved from [Link]

-

Antazoline. Medtigo. (n.d.). Retrieved from [Link]

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

-

H1 antagonist. Wikipedia. (2023, December 19). Retrieved from [Link]

-

H1 antihistamines: patent highlights 2000 – 2005. Taylor & Francis Online. (2006, January 24). Retrieved from [Link]

-

H1 receptor affinity of other ligands a used in CoMFA studies. ResearchGate. (n.d.). Retrieved from [Link]

- Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489-498.

-

Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. PMC. (2020, May 22). Retrieved from [Link]

-

Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells. PMC. (1993, November 15). Retrieved from [Link]

-

What is the mechanism of Antazoline Hydrochloride?. Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells. PMC. (2013, July 12). Retrieved from [Link]

-

Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. PMC. (2018, January 25). Retrieved from [Link]

-

Clinical Comparison of Histamine H1-receptor Antagonist Drugs. PubMed. (1996). Retrieved from [Link]

-

Histamine Elevates Free Intracellular Calcium in Mouse Retinal Dopaminergic Cells via H1-Receptors. PubMed Central. (2013, August 2). Retrieved from [Link]

-

Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells. PubMed. (1997, October). Retrieved from [Link]

-

First Generation Antihistamines. Picmonic. (n.d.). Retrieved from [Link]

-

Antazoline (Antistine) - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. (n.d.). Retrieved from [Link]

-

Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. antazoline [drugcentral.org]

- 4. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. H1 antagonist - Wikipedia [en.wikipedia.org]

A Comprehensive Guide to the Physicochemical Properties of Antazoline Sulfate for Pharmaceutical Formulation

This technical guide provides an in-depth analysis of the critical physicochemical properties of antazoline sulfate, offering a foundational resource for researchers, formulation scientists, and drug development professionals. The insights and protocols herein are designed to facilitate a rational, science-driven approach to the formulation of stable, effective, and safe drug products containing this active pharmaceutical ingredient (API).

Introduction: The Formulation Scientist's Perspective on Antazoline

Antazoline is a first-generation H1 receptor antagonist, recognized for its utility in ophthalmic and nasal formulations to alleviate symptoms of allergic conjunctivitis and nasal congestion.[1][2] As a salt, antazoline sulfate offers specific physicochemical characteristics that are pivotal in the design and development of pharmaceutical dosage forms. Understanding these properties is not merely an academic exercise; it is the cornerstone of developing a robust and reliable drug product. A formulation strategy that is not grounded in a thorough understanding of the API's intrinsic properties is prone to failures in stability, bioavailability, and manufacturability. This guide delves into the causality behind the necessary pre-formulation investigations, providing not just the "what" but the "why" behind each analytical endeavor.

Core Molecular and Physical Properties

The journey of formulation development begins with the fundamental characteristics of the API molecule. These properties dictate the initial constraints and opportunities for the formulator.

Chemical Identity and Structure

Antazoline's structure, featuring an imidazoline ring, a tertiary amine, and two aromatic rings, is the source of its pharmacological activity and its physicochemical behavior.[3] The sulfate salt is commonly used in formulations.[4]

-

Chemical Name: N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid[1]

-

CAS Number: 24359-81-7 (for sulfate salt)[1]

-

Molecular Formula: C₁₇H₂₁N₃O₄S[1]

-

Molecular Weight: 363.4 g/mol [1]

The presence of ionizable nitrogens in the imidazoline and tertiary amine groups is a critical feature, directly influencing properties like pKa and solubility.

Physical Description

Antazoline sulfate is typically a white or almost white, crystalline powder.[5] It is characterized by a bitter taste.[3] These organoleptic properties are important considerations for patient acceptability, particularly in oral formulations, although antazoline is more commonly used in topical preparations like eye drops.[4]

Key Physicochemical Parameters

A quantitative understanding of the API's properties is essential for predicting its behavior in various formulation systems. The following table summarizes the key parameters for antazoline.

| Property | Value | Significance in Formulation | Reference |

| pKa | 9.43 | Governs the degree of ionization at different pH values, directly impacting solubility and membrane permeability. A pKa of 9.43 indicates antazoline is a weak base, predominantly ionized at physiological pH. | [6] |

| LogP (Octanol/Water) | 3.16 | Measures the lipophilicity of the non-ionized form. A LogP of 3.16 suggests good lipid membrane permeability for the free base, which is crucial for absorption. | [6] |

| Melting Point | 237-241 °C | High melting point suggests a stable crystal lattice. It is a key parameter for solid-state characterization and identifying potential interactions with excipients using thermal analysis. | [3] |

| UV Maximum (λmax) | 242 nm | Useful for spectrophotometric quantification and detection in chromatographic methods. | [3] |

| Aqueous Solubility | Sparingly soluble in water | The solubility of the salt form is critical for liquid formulations. While the hydrochloride salt is described as sparingly soluble (1g in 40mL), the phosphate salt is more soluble. Quantitative pH-solubility profiling is essential. | [5][7] |

The Critical Role of Ionization and Solubility (pKa and pH-Solubility Profile)

For an ionizable compound like antazoline, the interplay between pKa and pH is the most critical factor governing its solubility and, consequently, its bioavailability from aqueous formulations such as eye drops.

Understanding the pKa of 9.43

With a pKa of 9.43, antazoline is a weak base.[6] This means that at a pH below 9.43, the molecule will exist predominantly in its protonated, cationic (ionized) form. The ionized form is significantly more water-soluble than the non-ionized free base. The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to non-ionized species at any given pH, which is fundamental for formulation design.

Diagram: Ionization Equilibrium of Antazoline This diagram illustrates the pH-dependent equilibrium between the ionized and non-ionized forms of antazoline, which is governed by its pKa.

Caption: pH-dependent ionization of antazoline.

Experimental Protocol: Determining the pH-Solubility Profile

The causality behind this experiment is to quantitatively determine how solubility changes with pH. This data is non-negotiable for developing a stable liquid formulation, as it dictates the maximum concentration of the drug that can be dissolved at a target pH and helps predict if precipitation will occur upon storage or administration.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., acetate, phosphate, borate) covering a pH range from 2 to 10 at a constant ionic strength.

-

Sample Preparation: Add an excess amount of antazoline sulfate to vials containing each buffer. Ensure the amount added is sufficient to achieve saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This is confirmed by taking samples at different time points until the concentration plateaus.

-

Sample Analysis: Withdraw an aliquot from each vial and separate the undissolved solid (e.g., by centrifugation at 10,000 rpm for 15 minutes followed by filtration through a 0.22 µm filter).

-

Quantification: Dilute the filtrate appropriately and determine the concentration of dissolved antazoline using a validated stability-indicating HPLC-UV method.

-

pH Measurement: Measure the pH of the saturated solution in each vial after equilibration.

-

Data Plotting: Plot the logarithm of the measured solubility (in mol/L) against the final measured pH.

Solid-State Characterization: Beyond the Chemical Structure

The solid-state properties of an API can significantly influence its stability, dissolution rate, and manufacturability. For antazoline sulfate, while it is primarily used in solutions, understanding its solid-state behavior is crucial for raw material control and for the potential development of solid dosage forms.

Polymorphism

Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Different polymorphs can have different melting points, solubilities, and stabilities. While specific polymorphic forms of antazoline sulfate are not widely reported in the literature, it is a critical parameter to investigate during pre-formulation as a matter of due diligence.

Investigative Approach: A polymorphic screen should be conducted by recrystallizing antazoline sulfate from a variety of solvents with different polarities and evaporation rates. The resulting solids should be analyzed using techniques like:

-

Differential Scanning Calorimetry (DSC): To detect different melting points or phase transitions.

-

X-Ray Powder Diffraction (XRPD): To identify different crystal lattice structures.

-

Infrared (IR) Spectroscopy: To observe differences in vibrational modes indicative of different packing arrangements.

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. This is a critical parameter as moisture uptake can lead to physical changes (e.g., deliquescence, changes in flowability) and chemical degradation.

Experimental Protocol: Gravimetric Vapor Sorption (GVS) Analysis

This protocol is designed to quantify the extent and rate of moisture uptake under varying humidity conditions.

-

Sample Preparation: Place a known amount of antazoline sulfate (e.g., 10-20 mg) onto the GVS instrument's microbalance.

-

Drying: Dry the sample in the instrument under a stream of dry nitrogen at a set temperature (e.g., 25°C) until a constant weight is achieved.

-

Sorption/Desorption Cycle: Program the instrument to increase the relative humidity (RH) in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), allowing the sample weight to equilibrate at each step. Following the sorption phase, perform a desorption cycle by decreasing the RH back to 0%.

-

Data Analysis: Plot the change in mass (%) versus the RH. The resulting isotherm will classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.) according to established pharmacopeial standards.

Stability Profile: Ensuring Product Quality and Shelf-Life

A thorough understanding of the API's degradation pathways is essential for developing a stable formulation and a meaningful shelf-life.

Degradation Pathways

The primary degradation pathway for antazoline in aqueous solution, particularly under basic conditions, is the hydrolysis of the imidazoline ring. This reaction leads to the formation of N-[(N-benzylanilino)acetyl]ethylenediamine.[7][8]

Diagram: Hydrolytic Degradation of Antazoline This workflow shows the hydrolysis of the imidazoline ring of antazoline, a key degradation pathway.

Caption: Primary hydrolytic degradation of antazoline.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation of Antazoline Sulfate

This protocol is a self-validating system; the ability to separate the degradation peaks from the parent peak validates the analytical method's specificity.

-

Stock Solution: Prepare a stock solution of antazoline sulfate in a suitable solvent (e.g., methanol or water).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[8]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid powder and a solution at 80°C for 72 hours.[5]

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) and white light (ICH option 2) for a specified duration.[5]

-

-

Neutralization: After exposure, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.

Stability-Indicating Analytical Method

A validated stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.

Recommended HPLC Method Parameters (based on literature): [9][10]

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). An example ratio is 80:20 buffer:methanol.[10]

-

Flow Rate: 1.0 - 1.5 mL/min[10]

-

Temperature: Room temperature or controlled at 40°C[9]

Pre-formulation: Excipient Compatibility

Excipient compatibility studies are essential to ensure that the inactive ingredients in a formulation do not cause degradation of the API.[11] Incompatibilities can compromise the safety, efficacy, and stability of the final product.

Experimental Protocol: High-Throughput Excipient Compatibility Screening

This protocol uses a miniaturized approach to efficiently screen for potential incompatibilities early in development.

-

Selection of Excipients: Choose excipients commonly used in the intended dosage form (e.g., for ophthalmic solutions: buffering agents like boric acid, viscosity enhancers like hypromellose, and preservatives like benzalkonium chloride).[12]

-

Sample Preparation: Prepare binary mixtures of antazoline sulfate and each excipient, typically in a 1:1 or 1:5 (API:excipient) ratio. Also, prepare a control sample of the API alone.

-

Stress Conditions: Store the samples under accelerated conditions (e.g., 40°C/75% RH and 50°C) for a period of 2 to 4 weeks.[13] Include samples with added moisture (e.g., 5% w/w) to simulate a wet granulation process or high humidity environment.

-

Analysis: At each time point, visually inspect the samples for any physical changes (e.g., color change, liquefaction). Analyze the samples by HPLC to quantify the remaining amount of antazoline sulfate and to detect the formation of any degradation products.

-

Data Interpretation: A significant loss of API (>5%) or the appearance of new degradation peaks in the binary mixtures compared to the control sample indicates a potential incompatibility.

Conclusion

The successful formulation of antazoline sulfate hinges on a comprehensive understanding and application of its fundamental physicochemical properties. From its pKa-driven solubility to its solid-state behavior and degradation pathways, each parameter provides a critical piece of the formulation puzzle. By employing the rational, evidence-based approaches and protocols outlined in this guide, formulation scientists can mitigate risks, accelerate development timelines, and ultimately deliver a high-quality, stable, and effective medicinal product.

References

-

Ali, A., et al. (2017). Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of Antazoline Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2200, Antazoline. PubChem. Retrieved January 21, 2026, from [Link].

-

Sutananta, W., et al. (n.d.). Development and validation of HPTLC densitometric method for simultaneous determination of antazoline hydrochloride and tetryzoline hydrochlorid. Thai Journal of Pharmaceutical Sciences. Available at: [Link]

-

Fijałek, Z., et al. (2022). Development and Performance Verification of the PBPK Model for Antazoline and Its Metabolite and Its Utilization for Pharmacological Hypotheses Formulating. MDPI. Available at: [Link]

-

PharmaCompass. (n.d.). Antazoline Sulfate. PharmaCompass. Retrieved January 21, 2026, from [Link]

-

Salih, M. A., et al. (2023). Development of a stability-indicating HPLC method for the simultaneous quantification of antazoline nitrate and naphazoline sulfate in a commercial ophthalmic formulation. Taylor & Francis Online. Available at: [Link]

-

Ruckmick, S. C., et al. (1995). Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for antazoline and naphazoline. Semantic Scholar. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 158798, Antazoline Phosphate. PubChem. Retrieved January 21, 2026, from [Link].

-

Pharmacy 180. (n.d.). Antazoline (Antistine) - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. Retrieved January 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Antazoline Sulfate-impurities. Pharmaffiliates. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2023). Development of a stability-indicating HPLC method for the simultaneous quantification of antazoline nitrate and naphazoline sulfate in a commercial ophthalmic formulation. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). A Study on Stability and In Vivo Drug Release Of Naphazoline and Antazoline In Situ Gelling Systems for Ocular Delivery. ResearchGate. Retrieved January 21, 2026, from [Link]

-

PubMed. (1995). Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for antazoline and naphazoline. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Antazoline. Wikipedia. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Overview of processed excipients in ocular drug delivery: Opportunities so far and bottlenecks. PMC. Retrieved January 21, 2026, from [Link]

-

Hamid, K., & Gupta, S. (2022). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire, 14(2). Available at: [Link]

-

Wyttenbach, N., et al. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. PubMed. Available at: [Link]

Sources

- 1. Antazoline - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. thaiscience.info [thaiscience.info]

- 6. Development and Performance Verification of the PBPK Model for Antazoline and Its Metabolite and Its Utilization for Pharmacological Hypotheses Formulating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for antazoline and naphazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. sciresliterature.org [sciresliterature.org]

- 12. Overview of processed excipients in ocular drug delivery: Opportunities so far and bottlenecks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allergy to antazoline (Concept Id: C0571042) - MedGen - NCBI [ncbi.nlm.nih.gov]

The Genesis of a First-Generation Antihistamine: A Technical Guide to the Discovery and History of Antazoline Sulfate

Abstract

This in-depth technical guide navigates the discovery and historical significance of Antazoline sulfate, a prominent first-generation antihistamine. It provides a comprehensive exploration of its chemical synthesis, pharmacological action, and its pivotal role in the evolution of allergy treatment. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the scientific underpinnings of Antazoline's development and its enduring relevance in medicinal chemistry. We will delve into the causality behind experimental choices in its synthesis and characterization, underpinned by authoritative references and detailed protocols.

The Dawn of a New Therapeutic Era: The Pre-Antihistamine Landscape

The early 20th century saw a burgeoning understanding of the physiological responses to allergens. The identification of histamine as a key mediator in anaphylactic and allergic reactions by Sir Henry Dale and his colleagues set the stage for a new frontier in pharmacology: the search for compounds that could counteract its effects. The pioneering work of Daniel Bovet and Anne-Marie Staub at the Pasteur Institute in the 1930s was instrumental in this endeavor.[1][2] Their systematic investigation of synthetic compounds led to the discovery of the first substances with antihistaminic properties, laying the groundwork for the development of clinically viable drugs.[1][2] This era was characterized by the exploration of various chemical scaffolds, with the ethylenediamine derivatives showing particular promise.[3]

The Emergence of Antazoline: A Novel Imidazoline Derivative

Antazoline, chemically known as N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline, emerged in the mid-20th century as a significant advancement in antihistamine therapy.[4] As a member of the ethylenediamine class of first-generation H1 receptor antagonists, it distinguished itself through its unique imidazoline core structure.[3][5] This structural feature contributed to its distinct pharmacological profile, which included not only potent H1 receptor antagonism but also notable anticholinergic and local anesthetic properties.[3][6]

Physicochemical Properties of Antazoline Sulfate

The sulfate salt of Antazoline is typically used in pharmaceutical formulations to improve its solubility and stability.[7] A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₁N₃O₄S | [7] |

| Molecular Weight | 363.43 g/mol | [7] |

| Appearance | White or almost white crystalline powder | [8] |

| Solubility | Sparingly soluble in water, soluble in alcohol | [8] |

| CAS Number | 24359-81-7 | [7] |

Synthesis of Antazoline: A Mechanistic Perspective

The synthesis of Antazoline involves the formation of the characteristic 2-substituted imidazoline ring. A common synthetic route involves the condensation of a nitrile with a diamine, a process known as the Pinner reaction, or variations thereof.[9]

Detailed Synthesis Protocol

The following protocol outlines a plausible synthetic pathway for Antazoline, based on established methods for 2-imidazoline synthesis.[10]

Step 1: Synthesis of N-benzyl-N-phenylaminoacetonitrile

-

To a solution of N-benzylaniline in a suitable aprotic solvent (e.g., anhydrous acetonitrile), add a non-nucleophilic base (e.g., potassium carbonate).

-

Cool the mixture in an ice bath and add chloroacetonitrile dropwise with constant stirring. The base neutralizes the hydrochloric acid formed during the reaction, driving the N-alkylation forward.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-N-phenylaminoacetonitrile.

-

Purify the product by column chromatography on silica gel.

Step 2: Cyclization to form Antazoline

-

Dissolve the purified N-benzyl-N-phenylaminoacetonitrile in a high-boiling point solvent (e.g., xylene) containing a catalytic amount of a sulfur-based condensing agent like thioacetamide.

-

Add ethylenediamine to the mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The thioacetamide facilitates the cyclization reaction between the nitrile group and the diamine to form the imidazoline ring.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining ethylenediamine and catalyst byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Antazoline base.

Step 3: Formation of Antazoline Sulfate

-

Dissolve the crude Antazoline base in a suitable alcohol (e.g., ethanol).

-

Slowly add a stoichiometric amount of sulfuric acid, dissolved in the same solvent, with stirring.

-

The Antazoline sulfate will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the purified Antazoline sulfate salt.

Causality in Experimental Choices:

-

Aprotic Solvent in Step 1: An aprotic solvent is chosen to prevent any side reactions with the electrophilic chloroacetonitrile.

-

Non-nucleophilic Base in Step 1: A non-nucleophilic base is crucial to avoid competing with the N-benzylaniline in the alkylation reaction.

-

High-Boiling Point Solvent in Step 2: The cyclization reaction requires significant thermal energy to proceed at a reasonable rate.

-

Inert Atmosphere in Step 2: An inert atmosphere prevents oxidation of the reactants and intermediates at high temperatures.

-

Sulfuric Acid in Step 3: The use of sulfuric acid allows for the formation of the more stable and water-soluble sulfate salt, which is ideal for pharmaceutical formulations.

Mechanism of Action: Antagonism at the Histamine H1 Receptor

Antazoline exerts its therapeutic effects primarily as a competitive antagonist at the histamine H1 receptor.[3][5] In the resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine, as an agonist, binds to and stabilizes the active conformation, leading to the downstream signaling cascade responsible for allergic symptoms.[11]

Antazoline, on the other hand, is classified as an inverse agonist.[11] This means it preferentially binds to and stabilizes the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state.[11] This not only blocks the binding of histamine but also reduces the basal activity of the receptor in the absence of an agonist.[11]

H1 Receptor Signaling Pathway

The activation of the H1 receptor by histamine initiates a well-defined signaling cascade:

Caption: The logical progression of antihistamine research leading from initial discoveries to modern applications.

Conclusion

Antazoline sulfate holds a significant place in the history of antihistamine research. Its discovery was a direct result of the foundational work that elucidated the role of histamine in allergic responses. As a first-generation H1 receptor antagonist with a unique imidazoline structure, it provided effective relief for allergy sufferers and contributed to a deeper understanding of histamine receptor pharmacology. While the development of non-sedating second-generation antihistamines has largely superseded its systemic use, Antazoline's journey from synthesis to clinical application provides invaluable insights for today's drug development professionals. Its continued use in topical formulations is a testament to its enduring therapeutic value and a reminder of the iterative and progressive nature of pharmaceutical science.

References

-

PubChem. (2026). Antazoline. National Center for Biotechnology Information. Retrieved from [Link]

- Yanni, J. M., et al. (1995). Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. Journal of Ocular Pharmacology and Therapeutics, 11(4), 367-376.

-

Pharmacology of Antazoline (Occulerg Antallerge; Mechanism of action, Pharmacokinetics, Uses, Effect). (2025, April 2). YouTube. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Antazoline (Antistine) - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

Wikipedia. (n.d.). Antazoline. Retrieved from [Link]

-

ResearchGate. (2007). A New and Convenient Synthesis of Antazoline Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Imidazoline. Retrieved from [Link]

-

ResearchGate. (2018). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Retrieved from [Link]

-

PharmaCompass. (n.d.). Antazoline HCl | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Synchemia. (n.d.). Antazoline Hydrochloride. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-phenyl-2-imidazoline. Retrieved from [Link]

-

IOVS. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Retrieved from [Link]

-

PubMed. (2009). Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design. Retrieved from [Link]

-

PubMed Central. (2014). Comparability of Mixed IC50 Data – A Statistical Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Antazoline Sulfate-impurities. Retrieved from [Link]

-

Revue Roumaine de Chimie. (2018). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Retrieved from [Link]

-

Taylor & Francis Online. (2018). The Preparation and Characterization of New Antazoline Salts with Dicarboxylic Acids. Retrieved from [Link]

-

PubMed. (2001). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Retrieved from [Link]

-

Institut Pasteur. (n.d.). Daniel Bovet (1907-1992). Retrieved from [Link]

-

Encyclopedia.com. (n.d.). The Development of Antihistamines. Retrieved from [Link]

Sources

- 1. Antazoline Hydrochloride | C17H20ClN3 | CID 17275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchemia.com [synchemia.com]

- 3. Development and Performance Verification of the PBPK Model for Antazoline and Its Metabolite and Its Utilization for Pharmacological Hypotheses Formulating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Antazoline Hydrochloride? [synapse.patsnap.com]

- 5. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 盐酸安他唑啉 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Imidazoline synthesis [organic-chemistry.org]

- 8. Antazoline HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antazoline Sulfate: Molecular Structure and Chemical Characteristics

Prepared by: Gemini, Senior Application Scientist

Introduction

Antazoline is a first-generation antihistamine of the ethylenediamine class, recognized for its H1-receptor antagonist and anticholinergic properties.[1][2] While available in various salt forms, including phosphate and hydrochloride, this guide focuses specifically on antazoline sulfate ((C₁₇H₁₉N₃)₂·H₂SO₄). It is primarily utilized in ophthalmic and nasal formulations, often in combination with a vasoconstrictor like naphazoline, for the symptomatic relief of allergic conjunctivitis and nasal congestion.[1][2][3] This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, and analytical methodologies pertinent to antazoline sulfate, tailored for researchers and professionals in drug development.

Molecular Structure Elucidation

The chemical identity of antazoline sulfate is rooted in its parent molecule, antazoline, a tertiary amino compound featuring three key structural motifs: an N-phenyl group, an N-benzyl group, and a 2-imidazoline ring.[1]

-

Core Structure : The IUPAC name for the antazoline free base is N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline.[1] This structure consists of a central tertiary nitrogen atom bonded to a phenyl group, a benzyl group, and a methylene bridge connected to the C2 position of a 4,5-dihydro-1H-imidazole (imidazoline) ring. The molecule is achiral.[4][5]

-

The Sulfate Salt : Antazoline sulfate is formed by the reaction of two molecules of the basic antazoline with one molecule of sulfuric acid. The basic nitrogen atoms within the imidazoline ring are the primary sites of protonation, forming an ionic bond with the sulfate dianion. This salt formation is a critical step in drug development, as it significantly enhances the aqueous solubility and stability of the compound compared to the free base, making it suitable for formulation into aqueous solutions like eye drops.

Visualizing the Molecular Structure

The following diagram illustrates the ionic association between the two protonated antazoline molecules and the sulfate counter-ion.

Caption: Ionic interaction between sulfate and two antazoline cations.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, quality control, and predicting its biopharmaceutical behavior.

| Property | Value | Source |

| IUPAC Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid | [6] |

| Molecular Formula | C₁₇H₂₁N₃O₄S (for the 1:1 salt shown in some databases) or (C₁₇H₁₉N₃)₂·H₂SO₄ | [4][6][7][8] |

| Molecular Weight | 363.43 g/mol (for 1:1 salt); 628.8 g/mol (for 2:1 salt) | [4][6][8] |

| CAS Number | 24359-81-7 | [8][9] |

| Appearance | White crystalline powder | [10] |

| Solubility | The hydrochloride salt is sparingly soluble in water and soluble in alcohol. The phosphate salt is soluble in water. Specific data for the sulfate salt is less common but is sufficient for aqueous ophthalmic formulations. | [10] |

| Melting Point | The related phosphate salt melts between 194°C and 198°C with decomposition. The hydrochloride salt melts at approximately 240°C with decomposition. | [11][12] |

Synthesis and Manufacturing Insights

While multiple synthetic routes exist, a common and logical pathway for antazoline involves the condensation of N-benzylaniline with a reactive imidazoline derivative.

Conceptual Synthetic Workflow:

-

Step 1: Preparation of 2-Chloromethyl-2-imidazoline. This key intermediate can be synthesized from ethylenediamine and chloroacetonitrile.

-

Step 2: N-Alkylation. N-benzylaniline is deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding anion. This nucleophile then displaces the chloride from 2-chloromethyl-2-imidazoline in an Sₙ2 reaction to form the antazoline free base. The choice of a strong, non-nucleophilic base is critical to prevent side reactions and maximize yield.

-

Step 3: Salt Formation. The purified antazoline base is dissolved in a suitable organic solvent (e.g., isopropanol). A stoichiometric amount of sulfuric acid (1 mole of H₂SO₄ for every 2 moles of antazoline base) is added, often dropwise with stirring. The antazoline sulfate salt precipitates out of the solution and can be isolated by filtration, washed, and dried.

This multi-step process requires rigorous control of reaction conditions and purification at each stage to ensure the final API meets pharmacopeial purity standards.

Caption: Conceptual workflow for the synthesis of Antazoline Sulfate.

Analytical Characterization and Quality Control

Robust analytical methods are essential for confirming the structure, purity, and stability of antazoline sulfate.

Spectroscopic Identification

-

Infrared (IR) Spectroscopy : The IR spectrum of antazoline sulfate is used for identity confirmation. Key absorption bands would include C-H stretching from the aromatic rings, N-H stretching from the protonated imidazoline ring, C=N stretching of the imidazoline, and characteristic strong, broad bands associated with the sulfate ion (S-O stretching).

-

UV-Vis Spectroscopy : The molecule contains phenyl and benzyl chromophores, leading to characteristic UV absorption maxima. In a recent HPLC method, detection was set at 285 nm, indicating significant absorbance in this region.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are definitive for structure elucidation. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl and benzyl groups, the methylene protons of the benzyl and linker groups, and the protons of the imidazoline ring.

Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the method of choice for the simultaneous separation, identification, and quantification of antazoline sulfate and other components in pharmaceutical formulations.[1][13][14]

Protocol: Stability-Indicating RP-HPLC Method for Antazoline Sulfate

This protocol is adapted from validated methods for the analysis of antazoline in ophthalmic solutions.[13][14]

-

Objective : To quantify antazoline sulfate and separate it from potential degradation products.

-

Instrumentation :

-

HPLC system with a UV detector.

-

C18 analytical column (e.g., 5 µm particle size).

-

-

Chromatographic Conditions :

-

Mobile Phase : A mixture of an aqueous phosphate buffer and an organic modifier like methanol or acetonitrile.[13][14] For example, Phosphate buffer:Methanol (80:20 v/v).[13]

-

Scientist's Note: The buffer's pH is critical. It should be controlled to ensure the consistent ionization state of antazoline for reproducible retention times. A pH of 4.5 has been shown to be effective.[14]

-

-

Flow Rate : 1.5 mL/min.[13]

-

Detection Wavelength : 285 nm.[13]

-

Column Temperature : Ambient.

-

-

System Suitability Test (SST) - A Self-Validating System :

-

Before sample analysis, inject a standard solution five times.

-

Acceptance Criteria :

-

Tailing Factor : Must be ≤ 2.0 for the antazoline peak.

-

Relative Standard Deviation (RSD) : The RSD for peak area and retention time must be ≤ 2.0%.

-

Rationale: Passing SST ensures the chromatographic system is performing adequately for precise and accurate quantification.

-

-

-

Procedure :

-

Standard Preparation : Accurately weigh and dissolve antazoline sulfate reference standard in the mobile phase to create a stock solution. Prepare a series of working standards by serial dilution to cover the expected sample concentration range (e.g., 0.11 to 0.35 mg/mL).[13]

-

Sample Preparation : Dilute the pharmaceutical formulation with the mobile phase to bring the antazoline sulfate concentration within the calibration range.

-

Analysis : Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the sample preparations. The concentration in the sample is determined by interpolating its peak area from the calibration curve.

-

Mechanism of Action and Structure-Activity Relationship

Antazoline functions as a competitive, reversible antagonist at the histamine H1 receptor.[1][2][15] By binding to this receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of allergic symptoms such as vasodilation, increased vascular permeability, and itching.[1][16] The molecule's structure is classic for a first-generation antihistamine: two aromatic moieties (phenyl and benzyl) linked via a short chain to a basic amine group (the imidazoline ring), which is crucial for receptor interaction.

Conclusion

Antazoline sulfate is a well-characterized API with a defined molecular structure and established chemical properties that lend it to effective use in topical formulations. Its synthesis is straightforward, and robust analytical methods, particularly HPLC, are available to ensure its quality, purity, and potency. This technical guide provides a foundational understanding for researchers and developers working with this established antihistamine.

References

-

PubChem. (n.d.). Antazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Antazoline. Retrieved from [Link]

-

Al-Shdefat, R., et al. (2023). Development of a stability-indicating HPLC method for the simultaneous quantification of antazoline nitrate and naphazoline sulfate in a commercial ophthalmic formulation. Taylor & Francis Online. Retrieved from [Link]

-

Drug Central. (n.d.). antazoline. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). ANTAZOLINE SULFATE. Retrieved from [Link]

-

PubChem. (n.d.). Antazoline Sulfate. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). Antazoline Sulfate. Retrieved from [Link]

-

Sa'sa', S. I., et al. (1990). Determination of Naphazoline Nitrate and Antazoline Sulphate in Pharmaceutical Combinations by Reversed-Phase HPLC. Analytical Letters, 23(6). Retrieved from [Link]

-

YouTube. (2024). Pharmacology of Antazoline. Retrieved from [Link]

-

LookChem. (n.d.). Antazoline Sulfate 24359-81-7 wiki. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Antazoline Sulfate-impurities. Retrieved from [Link]

-

USP. (n.d.). USP Monographs: Antazoline Phosphate. Retrieved from [Link]

-

ThaiScience. (n.d.). Development and validation of HPTLC densitometric method for simultaneous determination of antazoline hydrochloride and tetryzoline hydrochloride. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Antazoline (Antistine) - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

PubChem. (n.d.). Antazoline Phosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). ANTAZOLINE. Retrieved from [Link]

Sources

- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antazoline - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Antazoline Sulfate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Antazoline Sulfate | C17H21N3O4S | CID 3084423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Antazoline sulfate | 24359-81-7 [chemicea.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. pharmacopeia.cn [pharmacopeia.cn]

- 12. thaiscience.info [thaiscience.info]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. antazoline [drugcentral.org]

An In-depth Technical Guide to the In Vitro Characterization of Antazoline Sulfate as a Cholinergic Antagonist

Foreword for the Research Professional

This technical guide is designed for researchers, scientists, and drug development professionals investigating the cholinergic pharmacology of antazoline sulfate. While clinically recognized for its antihistaminic and antiarrhythmic properties, the anticholinergic profile of antazoline remains less quantitatively defined in publicly accessible literature. This document provides a comprehensive framework for the in vitro characterization of antazoline's antagonist activity at muscarinic acetylcholine receptors (mAChRs).

Herein, we eschew a rigid, templated approach. Instead, we present a logical and scientifically-driven narrative that first establishes the theoretical underpinnings of cholinergic antagonism, followed by detailed, field-proven experimental protocols to empirically determine the binding affinity and functional potency of antazoline at the five human muscarinic receptor subtypes (M1-M5). This guide is structured to empower you not only to execute these assays but also to understand the causality behind each experimental step, ensuring the generation of robust and reliable data.

Introduction: The Cholinergic System and the Significance of Muscarinic Antagonism

The cholinergic nervous system, mediated by the neurotransmitter acetylcholine (ACh), is integral to a vast array of physiological processes.[1] ACh exerts its effects through two major classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are further classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.[2]

-

M1, M3, and M5 receptors typically couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[3]

-

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP).[3]

Antagonism of these receptors can have profound physiological effects, forming the basis for the therapeutic utility of numerous drugs. However, off-target anticholinergic activity is also a common source of adverse drug reactions, including dry mouth, blurred vision, constipation, and cognitive impairment.[4] Therefore, a thorough in vitro characterization of a compound's activity at each mAChR subtype is a critical step in drug discovery and development.[5]

Antazoline is a first-generation H1-antihistamine that is known to possess anticholinergic properties.[6] However, a detailed, publicly available dataset quantifying its binding affinity (Ki) and functional potency (pA2 or IC50) at each of the five human muscarinic receptor subtypes is not readily found. This guide provides the methodological blueprint to generate such a dataset.

Foundational In Vitro Assays for Characterizing Cholinergic Antagonism

The in vitro characterization of a muscarinic antagonist like antazoline sulfate hinges on two primary types of assays: radioligand binding assays to determine affinity for the receptor, and functional assays to measure the blockade of agonist-induced cellular responses.

Radioligand Binding Assays: Quantifying Affinity at Muscarinic Receptor Subtypes

Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of a ligand's affinity for a receptor.[7] In the context of antazoline, these assays would be employed to determine its equilibrium dissociation constant (Ki) at each of the five human muscarinic receptor subtypes.

This is a competitive binding assay where antazoline competes with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) for binding to membranes prepared from cells recombinantly expressing a specific human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).[5] The concentration of antazoline that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Caption: Workflow for Radioligand Competition Binding Assay.

-

Preparation of Reagents:

-

Prepare a stock solution of antazoline sulfate in a suitable vehicle (e.g., DMSO or water).

-

Perform serial dilutions of the antazoline stock solution to create a range of concentrations.

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dilute the radioligand (e.g., [3H]-N-methylscopolamine) in assay buffer to the desired concentration (typically at or near its Kd).

-

Thaw frozen aliquots of cell membranes expressing the target human muscarinic receptor subtype on ice.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the serially diluted antazoline sulfate, the radioligand, and the cell membranes.

-

Include control wells for total binding (no antazoline) and non-specific binding (a high concentration of a non-labeled, potent muscarinic antagonist like atropine).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-180 minutes). The optimal incubation time should be determined in preliminary experiments.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification of Bound Radioactivity:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of antazoline by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (total binding) against the logarithm of the antazoline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The primary output of this assay is the Ki value for antazoline at each muscarinic receptor subtype. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Illustrative Ki (nM) for a Hypothetical Antihistamine |

| hM1 | 150 |

| hM2 | 500 |

| hM3 | 120 |

| hM4 | 800 |

| hM5 | 250 |

| Note: The Ki values presented are for illustrative purposes to demonstrate how data would be presented. Specific Ki values for antazoline sulfate are not readily available in the public literature and would need to be determined experimentally. |

Functional Assays: Measuring Antagonist Potency

Functional assays are essential to determine if the binding of a compound to a receptor translates into a biological effect, in this case, the blockade of agonist-induced signaling. For muscarinic receptors, common functional assays include calcium flux assays (for M1, M3, and M5) and cAMP assays (for M2 and M4).

This assay measures the ability of antazoline to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a muscarinic agonist (e.g., carbachol) in cells expressing hM1, hM3, or hM5 receptors.[5] Cells are pre-loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is measured before and after the addition of the agonist in the presence and absence of antazoline.

Caption: Workflow for Calcium Flux Functional Assay.

-

Cell Culture and Plating:

-

Culture cells stably expressing the human M1, M3, or M5 receptor in appropriate media.

-

Plate the cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

-

-

Antagonist Pre-incubation:

-

Wash the cells with assay buffer.

-

Add serial dilutions of antazoline sulfate to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader.

-

Inject a solution of a muscarinic agonist (e.g., carbachol) at a concentration that elicits a maximal or near-maximal response (EC80-EC100).

-

Measure the fluorescence intensity kinetically over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antazoline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

To determine the nature of the antagonism (competitive vs. non-competitive) and to calculate the pA2 value, a Schild analysis can be performed.[8][9] This involves generating agonist dose-response curves in the presence of increasing, fixed concentrations of antazoline. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.[9]

-

The primary outputs are the IC50 and pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. It is a measure of the antagonist's potency.

| Receptor Subtype | Illustrative IC50 (nM) for a Hypothetical Antihistamine | Illustrative pA2 for a Hypothetical Antihistamine |

| hM1 | 200 | 6.7 |

| hM3 | 180 | 6.75 |

| hM5 | 350 | 6.45 |

| Note: The IC50 and pA2 values presented are for illustrative purposes. Specific values for antazoline sulfate would need to be determined experimentally. |

This assay measures the ability of antazoline to reverse the inhibition of cAMP production induced by a muscarinic agonist in cells expressing hM2 or hM4 receptors. Forskolin is used to stimulate adenylyl cyclase and elevate intracellular cAMP levels. A muscarinic agonist will inhibit this stimulation. An antagonist like antazoline will block the effect of the agonist, thereby restoring cAMP levels. The amount of cAMP can be quantified using various methods, such as HTRF or ELISA.

Data Synthesis and Interpretation: Building the Cholinergic Antagonist Profile of Antazoline Sulfate

The culmination of these in vitro assays provides a comprehensive pharmacological profile of antazoline's interaction with muscarinic receptors.

-

Affinity vs. Potency: It is crucial to compare the binding affinities (Ki) with the functional potencies (pA2 or IC50). For a competitive antagonist, these values should be in close agreement.

-

Subtype Selectivity: By comparing the Ki and pA2 values across the five muscarinic receptor subtypes, a selectivity profile for antazoline can be established. This is critical for predicting its potential therapeutic effects and side-effect profile.

-

Mechanism of Antagonism: Schild analysis is a powerful tool to confirm competitive antagonism.[8][9] A Schild plot slope of unity indicates that the antagonist binds reversibly to the same site as the agonist.

Conclusion: A Pathway to Understanding Antazoline's Cholinergic Role

While antazoline sulfate is a well-established compound, a detailed public characterization of its in vitro cholinergic antagonist properties is lacking. The experimental framework provided in this guide offers a robust and scientifically rigorous approach to elucidate this aspect of its pharmacology. By systematically determining the binding affinities and functional potencies of antazoline at each of the five human muscarinic receptor subtypes, researchers can generate the critical data needed to fully understand its mechanism of action and to inform its potential clinical applications and liabilities. This in-depth in vitro characterization is an indispensable step in the modern pharmacological assessment of any compound with known or suspected anticholinergic activity.

References

- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

- Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48–58.

- Dorje, F., Wess, J., Lambrecht, G., Tacke, R., Mutschler, E., & Brann, M. R. (1991). Antagonist binding profiles of five cloned human muscarinic receptor subtypes. The Journal of pharmacology and experimental therapeutics, 256(2), 727–733.

- Hulme, E. C., & Birdsall, N. J. (1992). Strategy and tactics in receptor-binding studies. In Receptor-Ligand Interactions (pp. 63-176). IRL Press.

- Kenakin, T. (2006).

- Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist pA2 values from inhibition curves in functional experiments. British journal of pharmacology, 109(4), 1110–1119.

- Neubig, R. R., Spedding, M., Kenakin, T., & Christopoulos, A. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological reviews, 55(4), 597–606.

- Pöch, G., Brunner, F., & Kühberger, E. (1992). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. British journal of pharmacology, 106(3), 710–716.

- Sharif, N. A., Xu, S. X., & Crider, J. Y. (2008). Assessment of Antimuscarinic Activity of Topical and Oral Antihistamines. Investigative Ophthalmology & Visual Science, 49(13), 3338-3338.

- Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual review of pharmacology and toxicology, 44, 423-450.

- Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature reviews. Drug discovery, 6(9), 721–733.

- Birdsall, N. J. M., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of neurochemistry, 27(1), 7-16.

- Ehlert, F. J. (2008). The pA2, pKB and pKi of a competitive antagonist. Naunyn-Schmiedeberg's archives of pharmacology, 377(4-6), 465-467.

- Giraldo, J. (2008). A new method for Schild regression analysis. Pharmacology, 81(1), 51-58.

- Farkowski, M. M., Pytkowski, M., Maciąg, A., Chwyczko, T., Kowalik, I., Ciszewski, A., & Szumowski, Ł. (2016). Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy. Annals of Noninvasive Electrocardiology, 21(4), 389-396.

- Leff, P. (1995). The operational model of agonism. Trends in pharmacological sciences, 16(3), 89-97.

- Salahudeen, M. S., Duffull, S. B., & Nishtala, P. S. (2015). Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review.

Sources

- 1. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]

- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of published anticholinergic scales and measures and their applicability in database analyses - PubMed [pubmed.ncbi.nlm.nih.gov]